methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the pyrazole ring, along with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to various substituted pyrazoles with different functional groups.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, methoxy), the chlorophenyl group can influence the compound’s reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-3-9-15(10-4-12)21-17(11-16(20-21)18(22)23-2)13-5-7-14(19)8-6-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNYTNGHRIOWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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